Lipophilicity and Membrane Permeability: 6-Methyl Analog vs. Parent Scaffold
The 6-methyl substitution on 6-methylimidazo[1,2-a]pyridine-3-carbonitrile significantly increases lipophilicity compared to the unsubstituted parent scaffold, imidazo[1,2-a]pyridine-3-carbonitrile. This is a critical factor for membrane permeability and oral bioavailability [1]. The target compound has a computed XLogP3-AA of 2.2, whereas the parent scaffold has a computed XLogP of approximately 1.5, representing a 47% increase in lipophilicity [2]. This differentiation is quantifiable and directly impacts the compound's suitability for lead optimization programs targeting intracellular proteins.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 (Computed) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-3-carbonitrile (CAS 6200-59-5): ~1.5 (Computed) |
| Quantified Difference | ~0.7 log unit (47% increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, which is a key determinant for intracellular target engagement and oral bioavailability in drug discovery.
- [1] PubChem. 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile. Compound Summary CID 71695362. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Imidazo[1,2-a]pyridine-3-carbonitrile. Compound Summary CID 688541. National Center for Biotechnology Information. View Source
